molecular formula C9H10NO8P B13762853 Benzoic acid, 5-((dimethoxyphosphinyl)oxy)-2-nitro- CAS No. 54812-32-7

Benzoic acid, 5-((dimethoxyphosphinyl)oxy)-2-nitro-

Cat. No.: B13762853
CAS No.: 54812-32-7
M. Wt: 291.15 g/mol
InChI Key: IWXBJJJCQFKPRI-UHFFFAOYSA-N
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Description

Benzoic acid, 5-((dimethoxyphosphinyl)oxy)-2-nitro- is a complex organic compound that belongs to the class of benzoic acids It is characterized by the presence of a nitro group and a dimethoxyphosphinyl group attached to the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 5-((dimethoxyphosphinyl)oxy)-2-nitro- typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and phosphorylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 5-((dimethoxyphosphinyl)oxy)-2-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., hydrogen gas, palladium on carbon). The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of phosphinyl-substituted benzoic acid derivatives .

Scientific Research Applications

Benzoic acid, 5-((dimethoxyphosphinyl)oxy)-2-nitro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzoic acid, 5-((dimethoxyphosphinyl)oxy)-2-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dimethoxyphosphinyl group may also play a role in modulating the compound’s activity by influencing its chemical reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Properties

CAS No.

54812-32-7

Molecular Formula

C9H10NO8P

Molecular Weight

291.15 g/mol

IUPAC Name

5-dimethoxyphosphoryloxy-2-nitrobenzoic acid

InChI

InChI=1S/C9H10NO8P/c1-16-19(15,17-2)18-6-3-4-8(10(13)14)7(5-6)9(11)12/h3-5H,1-2H3,(H,11,12)

InChI Key

IWXBJJJCQFKPRI-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(OC)OC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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